molecular formula C7H11NO3 B3011281 (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid CAS No. 19042-33-2

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid

Cat. No.: B3011281
CAS No.: 19042-33-2
M. Wt: 157.17 g/mol
InChI Key: JLLHYSHCVKOWSD-UHFFFAOYSA-N
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Description

(1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields It is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the stereoselective synthesis via C-H insertion of alkylidenecarbene, which can be generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone . Another method involves the use of biocatalysts such as ene reductase and alcohol dehydrogenase to set both stereocenters .

Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes due to the high selectivity and efficiency of enzymes. These methods are advantageous as they often require milder conditions and can be more environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxygenases in the presence of oxygen.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

(1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism by which (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can modulate synaptic transmission by affecting metabotropic glutamate receptors, leading to changes in neuronal excitability . The compound’s effects are mediated through the activation of GTP-binding proteins and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Uniqueness: (1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both carbamoyl and carboxylic acid functional groups

Properties

CAS No.

19042-33-2

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-carbamoylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11)

InChI Key

JLLHYSHCVKOWSD-UHFFFAOYSA-N

SMILES

C1CC(CC1C(=O)N)C(=O)O

Canonical SMILES

C1CC(CC1C(=O)N)C(=O)O

solubility

not available

Origin of Product

United States

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